N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 941956-69-0
VCID: VC6966845
InChI: InChI=1S/C17H16ClFN2O3S/c18-15-11-13(5-8-16(15)19)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
SMILES: C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C17H16ClFN2O3S
Molecular Weight: 382.83

N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

CAS No.: 941956-69-0

Cat. No.: VC6966845

Molecular Formula: C17H16ClFN2O3S

Molecular Weight: 382.83

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide - 941956-69-0

Specification

CAS No. 941956-69-0
Molecular Formula C17H16ClFN2O3S
Molecular Weight 382.83
IUPAC Name N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Standard InChI InChI=1S/C17H16ClFN2O3S/c18-15-11-13(5-8-16(15)19)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Standard InChI Key IKECDUITAFWYRC-UHFFFAOYSA-N
SMILES C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For example, the benzamide core might be formed through the reaction of a benzoic acid derivative with an amine, while the thiazinan ring could be constructed from suitable sulfur and nitrogen-containing starting materials.

Synthesis Steps:

  • Formation of Benzamide Core: Reaction of benzoic acid or its derivatives with amines.

  • Construction of Thiazinan Ring: Cyclization reactions involving sulfur and nitrogen precursors.

  • Coupling of Components: Condensation reactions to link the benzamide and thiazinan components.

Potential Applications

Given its structural features, this compound might exhibit biological activities similar to those of related benzamide and thiazinan derivatives. These could include antimicrobial, antiviral, or anticancer properties, depending on the specific interactions with biological targets.

Potential ApplicationRationale
Antimicrobial ActivityPresence of halogenated phenyl group may enhance interaction with microbial targets
Antiviral ActivityStructural similarity to known antiviral agents
Anticancer ActivityPotential for inhibiting specific cellular pathways

Research Findings and Future Directions

While specific research findings on this compound are not available, studies on similar compounds suggest that detailed investigations using molecular docking, in vitro assays, and in vivo models could reveal its biological potential. Future research should focus on synthesizing the compound efficiently and evaluating its pharmacological properties.

Future Research Directions:

  • Synthetic Optimization: Developing efficient synthesis protocols.

  • Biological Evaluation: Assessing antimicrobial, antiviral, and anticancer activities.

  • Molecular Modeling: Using computational tools to predict interactions with biological targets.

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